methyl 5-(2-aminoethyl)pyridine-2-carboxylate dihydrochloride
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Overview
Description
Methyl 5-(2-aminoethyl)pyridine-2-carboxylate dihydrochloride is a chemical compound with a pyridine ring structure. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is often used as an intermediate in the synthesis of more complex molecules due to its reactive functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(2-aminoethyl)pyridine-2-carboxylate dihydrochloride typically involves the reaction of 5-(2-aminoethyl)pyridine-2-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The resulting ester is then treated with hydrochloric acid to form the dihydrochloride salt. The reaction conditions usually require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-aminoethyl)pyridine-2-carboxylate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated pyridine derivatives.
Scientific Research Applications
Methyl 5-(2-aminoethyl)pyridine-2-carboxylate dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 5-(2-aminoethyl)pyridine-2-carboxylate dihydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(2-hydroxyethyl)pyridine-2-carboxylate
- Methyl 5-(2-chloroethyl)pyridine-2-carboxylate
- Methyl 5-(2-bromoethyl)pyridine-2-carboxylate
Uniqueness
Methyl 5-(2-aminoethyl)pyridine-2-carboxylate dihydrochloride is unique due to its aminoethyl group, which imparts distinct reactivity and biological activity compared to its analogs. The presence of the amino group allows for additional hydrogen bonding and electrostatic interactions, enhancing its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.
Biological Activity
Methyl 5-(2-aminoethyl)pyridine-2-carboxylate dihydrochloride is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of C9H12N2O2⋅2HCl. The compound features a pyridine ring substituted with a carboxylate group and an aminoethyl side chain, which enhances its reactivity and biological profile.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Pyridine Ring : Starting from appropriate precursors, the pyridine ring is constructed.
- Substitution Reactions : Introduction of the carboxylate group and aminoethyl side chain via nucleophilic substitution.
- Dihydrochloride Salt Formation : The final product is converted into its dihydrochloride form for enhanced stability and solubility.
Antimicrobial Properties
Pyridine derivatives, including this compound, have demonstrated significant antimicrobial activity. Studies show that related compounds exhibit efficacy against various pathogens, including:
- Gram-positive bacteria : Staphylococcus aureus, Enterococcus faecalis
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
- Fungal strains : Candida albicans
The presence of the aminoethyl group in the structure is believed to enhance interaction with microbial targets, leading to increased antimicrobial potency .
Anticancer Activity
Recent research highlights the potential of this compound in cancer therapy. It has been shown to induce cell death in glioblastoma cells through mechanisms involving:
- Methuosis Induction : A unique form of cell death characterized by cytoplasmic vacuolization.
- Microtubule Disruption : Certain analogs have been noted to disrupt microtubule polymerization, leading to mitotic arrest and subsequent cell death .
Case Studies
- Cytotoxicity in Glioblastoma Cells :
- Antimicrobial Efficacy :
Comparative Analysis with Related Compounds
The following table summarizes key characteristics and biological activities of this compound compared to structurally related compounds:
Compound Name | Molecular Formula | Antimicrobial Activity | Anticancer Activity |
---|---|---|---|
This compound | C9H12N2O2⋅2HCl | High | Significant |
Methyl 6-(aminomethyl)pyridine-2-carboxylate | C8H9N2O2 | Moderate | Low |
Methyl 6-(chloromethyl)pyridine-2-carboxylate | C9H8ClN2O2 | Low | Moderate |
Properties
IUPAC Name |
methyl 5-(2-aminoethyl)pyridine-2-carboxylate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c1-13-9(12)8-3-2-7(4-5-10)6-11-8;;/h2-3,6H,4-5,10H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVCMYZJPJAFSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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